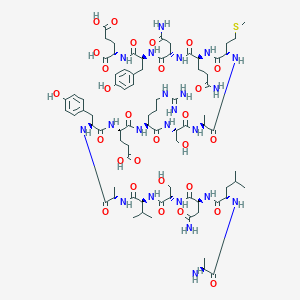

beta-Preprotachykinin (111-126)

Description

Properties

CAS No. |

114547-33-0 |

|---|---|

Molecular Formula |

C78H120N22O28S |

Molecular Weight |

1846 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C78H120N22O28S/c1-35(2)28-49(93-62(112)37(5)79)69(119)97-53(32-58(82)107)73(123)99-55(34-102)75(125)100-61(36(3)4)76(126)87-39(7)64(114)94-50(29-40-11-15-42(103)16-12-40)70(120)91-46(20-23-59(108)109)66(116)89-44(10-9-26-85-78(83)84)65(115)98-54(33-101)74(124)86-38(6)63(113)88-47(25-27-129-8)68(118)90-45(19-22-56(80)105)67(117)96-52(31-57(81)106)72(122)95-51(30-41-13-17-43(104)18-14-41)71(121)92-48(77(127)128)21-24-60(110)111/h11-18,35-39,44-55,61,101-104H,9-10,19-34,79H2,1-8H3,(H2,80,105)(H2,81,106)(H2,82,107)(H,86,124)(H,87,126)(H,88,113)(H,89,116)(H,90,118)(H,91,120)(H,92,121)(H,93,112)(H,94,114)(H,95,122)(H,96,117)(H,97,119)(H,98,115)(H,99,123)(H,100,125)(H,108,109)(H,110,111)(H,127,128)(H4,83,84,85)/t37-,38-,39-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |

InChI Key |

MDVAOUMWEGXXRS-UOBWMYBISA-N |

SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)N |

Other CAS No. |

114547-33-0 |

sequence |

ALNSVAYERSAMQNYE |

Synonyms |

eta-preprotachykinin (111-126) PP-tachykinin (111-126) |

Origin of Product |

United States |

Molecular Biology and Precursor Processing of Preprotachykinin B

Gene Structure and Expression of TAC3 (Human) / Tac2 (Rodent)

The genetic architecture and expression patterns of TAC3 and its rodent counterpart, Tac2, provide fundamental insights into the regulation and function of Neurokinin B.

Genomic Organization and Exonic Content

The human TAC3 gene is located on chromosome 12. nih.govuludag.edu.tr In rodents, the Tac2 gene is found on corresponding chromosomal regions. nih.govsci-hub.box The genomic structure of the bovine preprotachykinin B gene reveals that the major messenger RNA (mRNA) species is encoded by seven exons. pnas.org A minor species includes two additional 5' exons and lacks the 5' end of the first exon of the major mRNA. pnas.org This organization shows a resemblance to the preprotachykinin A gene, suggesting a common evolutionary origin through gene duplication. pnas.org The TAC3 gene in humans contains five exon segments that encode the NKB precursor, preprotachykinin B. wikipedia.org

Tissue-Specific Gene Expression Profiles

The expression of TAC3 and Tac2 is highly regulated and exhibits distinct tissue-specific patterns. In humans, TAC3 is primarily expressed in the central and peripheral nervous systems. genecards.orgmaayanlab.cloud High levels of TAC3 expression are found in the placenta, with concentrations 2.6-fold higher than in the brain. nih.gov In rodents, Tac2 mRNA is localized in various brain regions, including the forebrain, with lesser distribution in the brainstem structures. nih.govnih.gov This suggests a significant role for Neurokinin B in olfactory, gustatory, visceral, and neuroendocrine information processing. nih.gov

Expression of the preprotachykinin-B gene has also been detected in the rat uterus, with levels varying depending on hormonal conditions, indicating a role in uterine functions. nih.gov In the spotted sea bass, two tac3 genes, tac3a and tac3b, are highly expressed in the brain, stomach, and intestine. nih.gov Specifically, tac3a mRNA is mainly found in the hypothalamus, while tac3b is highly expressed in the telencephalon, pituitary, stomach, intestine, and testis. nih.gov

| Gene | Organism | Primary Tissues of Expression |

| TAC3 | Human | Central Nervous System, Peripheral Nervous System, Placenta genecards.orgmaayanlab.cloudnih.gov |

| Tac2 | Rodent | Brain (forebrain), Uterus nih.govnih.govnih.gov |

| tac3a | Spotted Sea Bass | Hypothalamus, Medulla Oblongata, Midbrain, Testis, Intestine nih.gov |

| tac3b | Spotted Sea Bass | Telencephalon, Pituitary, Stomach, Intestine, Testis nih.gov |

Evolutionary Conservation of the TAC3 Gene

The TAC3 gene and its product, Neurokinin B, are evolutionarily conserved across a wide range of species, from invertebrates to mammals. nih.govnih.gov This conservation underscores the fundamental biological importance of the tachykinin system. The characteristic C-terminal sequence of tachykinins, Phe-X-Gly-Leu-Met-NH2, is a hallmark of this peptide family. wikipedia.org In the case of Neurokinin B, the C-terminal methionine residue is critical for its function and is universally conserved among known tachykinins. nih.gov

Phylogenetic analyses of the TAC3 gene family in vertebrates, including teleost fish, reveal that the gene has been preserved throughout evolution, suggesting its vital roles from fish to mammals. nih.govresearchgate.netfrontiersin.org The increase in the number of tachykinin genes in vertebrates is thought to be the result of both genome and local gene duplications. nih.govresearchgate.net

Transcriptional Regulation of TAC3 Gene Expression

The expression of the TAC3 gene is tightly controlled by a complex interplay of regulatory elements and transcription factors.

Identification and Characterization of Promoter Regions

The regulation of TAC3 gene expression is, in part, controlled by its promoter region. Studies have shown that the TAC3 promoter is a target for various transcription factors that can either activate or repress gene expression. nih.gov The activity of this promoter can be influenced by cellular signaling pathways and external stimuli. nih.gov The combinatorial interaction of multiple transcription factors with regulatory elements within the promoter determines the rate of mRNA synthesis. nih.gov

Role of Specific Transcription Factors (e.g., Neuron Restrictive Silencing Factor (NRSF) / RE1-Silencing Transcription Factor (REST))

A key regulator of TAC3 gene expression is the Neuron Restrictive Silencing Factor (NRSF), also known as the RE1-Silencing Transcription Factor (REST). nih.gov NRSF is a master regulator in the nervous system, primarily acting as a transcriptional repressor of neuron-specific genes in non-neuronal cells. nih.govalzdiscovery.orgnih.gov

Research has demonstrated that both the endogenous TAC3 gene and its promoter are regulated, either directly or indirectly, by NRSF transcription factors. nih.govnih.gov This regulation results in changes in both the expression of the endogenous gene and the activity of a reporter gene driven by the TAC3 promoter. nih.gov Chromatin immunoprecipitation analysis has confirmed that NRSF and its shorter isoform, sNRSF, can bind to the Neurokinin B promoter in vivo. nih.gov This interaction highlights the central role of NRSF/REST in modulating the expression of TAC3 and, consequently, the levels of Neurokinin B. nih.govelifesciences.org

Alternative Splicing and Precursor Isoforms of Preprotachykinin B

Alternative splicing of the preprotachykinin B pre-mRNA is a key mechanism for generating diversity in the resulting peptide products. This process allows a single gene to produce multiple mRNA transcripts, which are then translated into different precursor protein isoforms.

Identification of mRNA Transcripts (e.g., Alpha, Beta, and Gamma Tachykinin 3)

The preprotachykinin B gene, through alternative splicing, gives rise to multiple mRNA transcripts. While the terms alpha, beta, and gamma are more commonly associated with the splicing of the preprotachykinin A (PPT-A) gene, which encodes Substance P and Neurokinin A, the concept of different isoforms also applies to PPT-B. researchgate.netresearchgate.net The TAC3 gene, which encodes Preprotachykinin B, consists of seven exons, with five of them being translated into the precursor peptide. nih.govnih.gov Alternative splicing of these exons can result in different transcript variants. nih.gov The significance of these different tachykinin 3 precursors is not yet fully understood but may represent a mechanism for generating functional diversity. kingston.ac.uk

Differential mRNA Splicing Mechanisms

Differential mRNA splicing is a regulated process involving the selective inclusion or exclusion of exons from the final mRNA transcript. nih.gov This process is controlled by splicing factors that bind to specific regulatory sequences on the pre-mRNA, known as silencers or enhancers. nih.gov The relative abundance of different splice variants can vary between tissues, indicating a tissue-specific regulation of this process. nih.gov For the preprotachykinin A gene, it has been shown that individual neurons express only a single splice variant, suggesting a tightly controlled mechanism at the cellular level. nih.gov While the specific mechanisms governing preprotachykinin B splicing are less detailed in the available literature, the general principles of differential splicing, involving complex RNA-protein interactions, are expected to apply. nih.gov

Functional Implications of Variant Precursor Peptides

The generation of different precursor peptides through alternative splicing has significant functional implications. These variant precursors can be processed to yield a variety of bioactive peptides, potentially with different biological activities or tissue-specific functions. For instance, the different splice variants of the preprotachykinin A gene lead to the production of substance P and neurokinin A in varying ratios in different tissues. nih.gov This differential expression allows for tissue-specific physiological effects. Although the specific functional differences between the putative isoforms of preprotachykinin B are not as well-characterized, it is plausible that they contribute to the fine-tuning of tachykinin signaling in different physiological contexts.

Post-Translational Proteolytic Processing and Peptide Derivation

Following translation, the preprotachykinin B precursor protein undergoes a series of post-translational modifications, most notably proteolytic cleavage, to generate the final bioactive peptides. lecturio.comyoutube.com This processing is essential for the activation of the neuropeptides.

Cleavage of Preprotachykinin B to Proneurokinin B and Neurokinin B

The initial precursor protein, preprotachykinin B, is first cleaved to form an intermediate pro-peptide called proneurokinin B. nih.govwikipedia.org This initial cleavage step typically involves the removal of a signal peptide. nih.gov Subsequently, proneurokinin B is further processed by specific enzymes that cleave at defined sites to release the final, biologically active decapeptide, neurokinin B (NKB). nih.govwikipedia.org The primary amino acid sequence of NKB is encoded within exon 5 of the TAC3 gene. nih.gov This multi-step proteolytic processing ensures the precise generation of the functional neuropeptide.

A related peptide, beta-Preprotachykinin (111-126), has been identified and characterized. This peptide represents a fragment from the C-terminal flanking region of the beta-preprotachykinin precursor. nih.gov Its primary structure in bovine corpus striatum has been determined as Ala-Leu-Asn-Ser-Val-Ala-Tyr-Glu-Arg-Ser-Val-Met-Gln-Asp-Tyr-Glu. nih.gov

Table 1: Preprotachykinin B and its Derivatives

| Precursor/Peptide | Gene | Key Processing Step | Final Bioactive Peptide |

|---|---|---|---|

| Preprotachykinin B | TAC3 | Proteolytic Cleavage | Neurokinin B |

| Proneurokinin B | TAC3 | Further Proteolytic Cleavage | Neurokinin B |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| beta-Preprotachykinin (111-126) |

| Preprotachykinin B |

| Proneurokinin B |

| Neurokinin B |

| Substance P |

| Neurokinin A |

| Alpha-Preprotachykinin |

| Gamma-Preprotachykinin |

| Tachykinin |

| Gonadotropin-releasing hormone |

Enzymatic Pathways Involved in Peptide Maturation

The generation of biologically active peptides from the Preprotachykinin B precursor is a multi-step process involving post-translational proteolytic processing. nih.gov The initial precursor, Preprotachykinin B, undergoes enzymatic cleavage to form an intermediate pro-peptide, proneurokinin B. wikipedia.org A subsequent proteolytic cleavage of proneurokinin B yields the final active decapeptide, Neurokinin B (NKB). wikipedia.org

This maturation process is carried out by a series of enzymes, typically prohormone convertases that cleave at specific basic amino acid residues. This is followed by the action of carboxypeptidases to trim the resulting peptide. The processing of tachykinin precursors often occurs at dibasic cleavage sites.

A specific example of this enzymatic maturation is the formation of beta-Preprotachykinin (111-126). This peptide is the C-terminal flanking peptide of human beta-preprotachykinin. It is derived from a larger 19-amino acid residue precursor, beta-preprotachykinin (111-129). The final maturation into the 111-126 form occurs through the removal of three arginine residues (Arg127-Arg128-Arg129) from the C-terminus by endogenous processing enzymes.

Formation of N-Terminally Extended Forms of Neurokinin B

While N-terminally extended forms are well-documented for other tachykinins like Neurokinin A (which can be extended to form neuropeptide K and neuropeptide γ), the processing of Preprotachykinin B is also complex. nih.govnih.gov In humans, the gene encoding Preprotachykinin B, TAC3, can undergo alternative splicing to produce multiple transcript variants. nih.govnih.gov This differential splicing can result in three different TAC3 precursors, designated as α, β, and γ. nih.gov

Such variations at the mRNA level, coupled with alternative proteolytic processing of the precursor protein, create the potential for the formation of N-terminally extended or other structural variants of Neurokinin B. Although specific, named N-terminally extended forms of NKB are not as extensively characterized as those for Neurokinin A, the underlying molecular mechanisms that could produce them are present. Mutations affecting these splice sites in the TAC3 gene have been shown to cause abnormal transcription products, highlighting the importance of precise processing for normal physiological function. oup.com

Species-Specific Processing Variants (e.g., Neurokinin F in Teleosts)

The processing of the Preprotachykinin B precursor exhibits significant variation across different vertebrate lineages, with a prominent example being the distinction between mammals and teleost fish. In mammals, the TAC3 gene typically encodes a single tachykinin peptide, Neurokinin B. nih.gov

In contrast, the orthologous tac3 gene in teleosts encodes for two distinct tachykinin peptides: Neurokinin B (NKB) and a second peptide known as Neurokinin F (NKF). nih.govpnas.orgresearchgate.net NKF is also referred to as NKB-related peptide (NKBRP). nih.govnih.gov This additional peptide, NKF, is unique to fish and appears to have been lost during the evolution of other vertebrate species. pnas.org

This divergence is further amplified by a whole-genome duplication event that occurred specifically in the teleost lineage. nih.gov This event resulted in the presence of two tac3 genes in many fish species, tac3a and tac3b. researchgate.netfrontiersin.org Consequently, these species can produce up to four different tachykinin peptides from these genes (e.g., NKBa, NKBb, NKFa, and NKFb). nih.gov Functionally, NKB and NKF can exert different effects, for instance on the expression of gonadotropic hormones, suggesting a functional diversification of these peptides in fish. nih.gov

Table 1: Comparison of Preprotachykinin B Processing in Mammals vs. Teleosts

| Feature | Mammals | Teleosts (Fish) |

|---|---|---|

| Gene | TAC3 | tac3a and tac3b (due to gene duplication) |

| Encoded Peptides | Neurokinin B (NKB) | Neurokinin B (NKB) and Neurokinin F (NKF) |

| Number of Peptides | Typically one | Up to four (NKBa, NKBb, NKFa, NKFb) |

| Evolutionary Note | - | NKF is unique to fish and was lost in other lineages. |

Neurokinin B Receptor Systems and Signaling Transduction

Neurokinin 3 Receptor (NK3R): Primary Interaction Partner

Neurokinin B exhibits its highest affinity and primary physiological effects through the Neurokinin 3 Receptor (NK3R). wikipedia.org This receptor is a key component of the tachykinin system and plays a crucial role in mediating the central and peripheral actions of NKB.

The Neurokinin 3 Receptor is a protein encoded by the TACR3 gene in humans and the Tacr3 gene in mice. acs.orgwikipedia.org It belongs to the tachykinin receptor family, which are members of the larger G-protein coupled receptor (GPCR) superfamily, specifically the rhodopsin-like receptor class. acs.orggenecards.orgacs.org Structurally, NK3R is characterized by seven hydrophobic transmembrane domains that span the cell membrane, a common feature of GPCRs. wikipedia.orgnih.gov The complete amino acid sequence of the human NK3R has been determined, revealing a high degree of conservation in the transmembrane regions when compared to other human neurokinin receptors (NK1R and NK2R), with the main differences found at the amino- and carboxy-termini. nih.gov The TACR3 gene is located on chromosome 4q24 in humans, while the mouse Tacr3 gene is found on chromosome 3. wikipedia.orgjax.org Loss-of-function mutations in the TACR3 gene are associated with conditions such as hypogonadotropic hypogonadism, highlighting the receptor's critical role in reproductive function. genecards.orgoup.com

The tachykinin receptor family consists of three main subtypes: NK1R, NK2R, and NK3R, each with a preferred endogenous peptide ligand. guidetopharmacology.org Neurokinin B is the natural high-affinity ligand for the NK3R. acs.orgnih.gov While NKB can interact with other neurokinin receptors, it demonstrates the highest binding affinity for NK3R. wikipedia.orgwikipedia.org This selectivity is a key determinant of the specific physiological roles attributed to NKB signaling. The binding of NKB to NK3R initiates downstream intracellular signaling cascades, including the activation of phospholipase C, which leads to the generation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol, and subsequent mobilization of intracellular calcium. nih.govguidetopharmacology.org Several synthetic agonists, such as Senktide (B1681736) and [MePhe⁷]-NKB, have been developed that are highly selective for the NK3R and are used in research to study its function. wikipedia.orgguidetopharmacology.orgacs.org

Table 1: NK3R Agonist Selectivity

| Agonist | Receptor Target | Selectivity Profile | Reference |

|---|---|---|---|

| Neurokinin B | NK3R | Endogenous ligand with the highest affinity for NK3R. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.org |

| Senktide | NK3R | Potent and selective synthetic agonist for NK3R. wikipedia.orgmedchemexpress.com | wikipedia.orgmedchemexpress.com |

| [MePhe⁷]-NKB | NK3R | A modified version of NKB that acts as a selective NK3R agonist. guidetopharmacology.orgacs.org | guidetopharmacology.orgacs.org |

Interactions with Other Tachykinin Receptor Subtypes (NK1R, NK2R)

While NK3R is the primary receptor for Neurokinin B, the peptide can also interact with the other two tachykinin receptors, NK1R and NK2R, albeit with different affinities and functional outcomes.

The tachykinin peptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), all share a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2. guidetopharmacology.orgnih.govnih.gov This conserved region is crucial for their biological activity and is the basis for the cross-reactivity observed among the tachykinin receptors. guidetopharmacology.orgnih.gov Consequently, NKB has the ability to bind to NK1R and NK2R, although with a much lower affinity compared to its interaction with NK3R. wikipedia.orgguidetopharmacology.org Similarly, the preferred ligands for NK1R (Substance P) and NK2R (Neurokinin A) can also bind to NK3R, but again with reduced affinity. guidetopharmacology.org This promiscuous binding profile suggests a potential for overlapping biological effects under certain physiological or pathological conditions where high concentrations of these peptides may be present.

The binding of Neurokinin B to its non-primary receptors, NK1R and NK2R, can lead to distinct and sometimes opposing physiological effects. A notable example of this is seen in the regulation of blood vessel tone. wikipedia.org Studies have indicated that when NKB binds to the NK1 receptor, it can cause vasodilation (widening of blood vessels). wikipedia.org In contrast, its interaction with the NK3 receptor has been found to cause vasoconstriction (narrowing of blood vessels). wikipedia.org This demonstrates that the functional outcome of NKB signaling is highly dependent on which receptor subtype it activates, allowing for a more complex and nuanced regulation of physiological processes.

Receptor Localization and Distribution in Neural and Peripheral Tissues

The Neurokinin 3 Receptor is expressed in a wide range of tissues throughout the body, in both the central nervous system and the periphery, which accounts for the diverse physiological functions of Neurokinin B.

Neural Tissues: NK3R is predominantly expressed in the central nervous system. genecards.orgnih.gov High concentrations of the receptor are found in various brain regions, including the hippocampus, hypothalamus (specifically the paraventricular nucleus and perifornical nucleus), and substantia nigra. genecards.orgnih.gov In the rat hypothalamus, NK3-positive neurons have been identified in the periventricular nucleus and the medial magnocellular paraventricular subnucleus. nih.gov The distribution of NK3R in the human and rat hypothalamus shows a large degree of similarity. nih.gov The receptor is also present in brainstem gustatory centers, such as the rostral nucleus of the solitary tract and the caudal parabrachial nucleus, suggesting a role in taste processing. etsu.edu Furthermore, NK3R is found in the spinal cord. wikipedia.org

Peripheral Tissues: Beyond the nervous system, NK3R is also located in numerous peripheral organs. acs.org These include reproductive tissues such as the uterus, ovaries, and placenta. wikipedia.orgnih.gov In the gastrointestinal tract of the mouse, NK3R immunoreactivity has been detected in neurons of the submucosal and myenteric plexuses, but not on smooth muscle cells. nih.govnih.gov This neuronal localization suggests a role in modulating gut motility and secretion. nih.gov Other peripheral locations with NK3R expression include the mesenteric vein, portal vein, and heart. wikipedia.orgendocrine-abstracts.org

Table 2: Distribution of Neurokinin 3 Receptor (NK3R)

| Tissue Type | Specific Location | Species | Reference |

|---|---|---|---|

| Neural | Hippocampus, Hypothalamus, Substantia Nigra | Human | genecards.org |

| Paraventricular Nucleus, Perifornical Nucleus | Human, Rat | nih.gov | |

| Rostral Nucleus of the Solitary Tract, Caudal Parabrachial Nucleus | Rat | etsu.edu | |

| Spinal Cord | Human | wikipedia.org | |

| Peripheral | Uterus, Placenta, Ovaries | Human, Mouse | wikipedia.orgnih.gov |

| Gastrointestinal Tract (Enteric Neurons) | Mouse, Rat, Guinea Pig | nih.govnih.gov | |

| Mesenteric Vein, Portal Vein, Heart | Not Specified | wikipedia.orgendocrine-abstracts.org |

Central Nervous System Distribution

The Neurokinin B system is widely distributed throughout the central nervous system (CNS). Immunohistochemical studies and in situ hybridization techniques in the rat brain have identified NKB-containing neurons and fibers in numerous regions critical for neuroendocrine and behavioral regulation. nih.gov

Key areas of NKB expression include:

Hypothalamus: Neurons expressing NKB are notably concentrated in the arcuate nucleus and the medial preoptic area. These regions are pivotal for reproductive physiology. nih.govnih.gov In the arcuate nucleus, NKB neurons co-express kisspeptin (B8261505) and dynorphin (B1627789), forming a crucial network that regulates gonadotropin-releasing hormone (GnRH) secretion. nih.gov

Cerebral Cortex: NKB immunoreactivity and its corresponding mRNA have been detected in the cerebral cortex, suggesting a role in higher-order cognitive functions. nih.gov

Limbic System: Significant expression is found in the amygdaloid complex and the bed nucleus of the stria terminalis, areas associated with emotional processing, stress, and fear memory. nih.govnih.gov

Other Regions: NKB-expressing neurons are also present in the hippocampal formation, habenula, and ventral pallidum. nih.gov Dense networks of NKB-immunoreactive fibers are prominent in areas such as the olfactory bulb, median eminence, and interpeduncular nucleus, indicating widespread neuromodulatory influence. nih.gov

Table 1: Distribution of Neurokinin B Systems in the Central Nervous System

| Brain Region | Component Observed | Implied Function |

|---|---|---|

| Arcuate Nucleus | Neurons expressing NKB mRNA and peptide | Regulation of GnRH secretion, reproduction nih.govnih.gov |

| Median Preoptic Area | Neurons expressing NKB mRNA and peptide | Reproductive function, hormone regulation nih.govnih.gov |

| Cerebral Cortex | Neurons expressing NKB mRNA and peptide | Higher cognitive processes nih.gov |

| Amygdaloid Complex | Neurons and dense fibers | Emotion, fear memory nih.govnih.gov |

| Bed Nucleus of the Stria Terminals | Neurons and fibers | Stress and emotional responses nih.govnih.gov |

| Habenula | Neurons and fibers | Regulation of monoaminergic systems nih.gov |

Peripheral Tissue Expression

Beyond the CNS, the NKB system, including its receptor NK3R, is expressed in various peripheral reproductive tissues, highlighting its role in local physiological control. researchgate.net

Ovary and Uterus: Expression of the genes for both NKB (TAC3) and its receptor NK3R (TACR3) has been confirmed in the human ovary and uterus. researchgate.netnih.gov Immunoreactivity for both the peptide and the receptor is found in the endometrium and myometrium, suggesting a modulatory role in uterine function. researchgate.netnih.gov

Placenta: The placenta shows significant expression of NKB and NK3R. nih.govresearchgate.net Studies have noted that placental expression of NKB and NK3R mRNA is significantly higher in women with Polycystic Ovary Syndrome (PCOS), suggesting a potential role in the placental alterations associated with the condition. endocrine-abstracts.org

Table 2: Expression of Neurokinin B Systems in Peripheral Tissues

| Tissue | Component Measured | Key Findings |

|---|---|---|

| Uterus | mRNA and Protein (NKB & NK3R) | Expression detected in endometrium and myometrium. researchgate.netnih.gov |

| Ovary | mRNA and Protein (NKB & NK3R) | Presence of both NKB and its receptor confirmed. researchgate.netnih.gov |

| Oviduct | mRNA and Protein (NKB & NK3R) | Marked expression in oviductal epithelial cells. nih.gov |

| Placenta | mRNA (NKB & NK3R) | Expression is present and is significantly increased in PCOS cases. researchgate.netendocrine-abstracts.org |

Intracellular Signaling Pathways Activated by Neurokinin B Receptors

The binding of NKB to its receptor, NK3R, initiates a cascade of intracellular events. These pathways translate the extracellular signal into a specific cellular response.

G-Protein Coupled Receptor (GPCR) Mechanisms

The Neurokinin-3 receptor is a member of the large family of G-protein coupled receptors (GPCRs), also known as seven-transmembrane domain receptors. nih.govmdpi.comwikipedia.org The fundamental mechanism of activation involves the following steps:

Ligand Binding: NKB binds to a specific pocket on the extracellular side of the NK3R. nobelprize.org

Conformational Change: This binding induces a conformational change in the receptor protein. wikipedia.orgnih.gov

G-Protein Activation: The altered receptor shape on the intracellular side allows it to bind and activate a heterotrimeric G-protein. This activation involves catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the G-protein's alpha subunit. nih.gov

Downstream Signaling: The activated G-protein dissociates and its subunits go on to modulate the activity of various effector enzymes and ion channels, initiating downstream signaling cascades. nobelprize.org The NK3R primarily couples to Gq/11 proteins. nih.gov

PKC/Ca2+ Signal Transduction Pathways

A primary signaling route for the NK3R involves the activation of the Phospholipase C (PLC) pathway.

Upon activation by the receptor, the Gq protein stimulates PLC.

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. embopress.org

The resulting increase in intracellular Ca2+ concentration, along with DAG, activates members of the Protein Kinase C (PKC) family. nih.gov This pathway is crucial for many cellular responses, including smooth muscle contraction and neurotransmitter release. wikipedia.org

PKA/cAMP Signal Transduction Pathways

In addition to the PLC pathway, NKB receptor activation can also stimulate the adenylyl cyclase pathway. nih.govnih.gov

This signaling route is typically mediated by Gs proteins. nih.gov

The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). bio-rad.com

cAMP acts as a second messenger, and its primary downstream effector is Protein Kinase A (PKA). mdpi.com

The binding of cAMP to the regulatory subunits of PKA causes them to release the active catalytic subunits. bio-rad.com These catalytic subunits then phosphorylate various substrate proteins on serine and threonine residues, altering their activity and leading to a cellular response. nih.govresearchgate.net Research in zebrafish has confirmed that NKB receptors can signal through both PKC/Ca2+ and PKA/cAMP pathways. nih.govmdpi.com

MAPK/ERK Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades are key downstream targets of GPCR signaling, including those activated by NKB. The Extracellular signal-Regulated Kinase (ERK) pathway is one of the most well-characterized MAPK cascades. nih.govnumberanalytics.com

Activation of the MAPK/ERK pathway can be initiated by upstream signals from both the PKC and PKA pathways. researchgate.net

For instance, activated PKC can trigger a phosphorylation cascade involving Raf, which then activates MEK (MAPK/ERK kinase), and subsequently ERK. researchgate.net

Similarly, the cAMP/PKA pathway can also lead to ERK activation, sometimes through a more complex, cell-type-specific mechanism. researchgate.net

Once activated, ERK translocates to the nucleus where it phosphorylates and regulates transcription factors, thereby controlling genes involved in fundamental cellular processes such as proliferation, differentiation, and survival. nih.govresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| beta-Preprotachykinin (111-126) |

| Neurokinin B (NKB) |

| Neurokinin A (NKA) |

| Substance P |

| Kisspeptin |

| Dynorphin |

| Gonadotropin-releasing hormone (GnRH) |

| Inositol trisphosphate (IP3) |

| Diacylglycerol (DAG) |

Downstream Transcriptional Regulation

The activation of the Neurokinin 3 Receptor (NK3R) by its endogenous ligand, Neurokinin B (NKB), which is proteolytically processed from its precursor beta-Preprotachykinin, initiates a complex signaling cascade that extends into the cell nucleus to modulate gene expression. wikipedia.orggenecards.org This transcriptional regulation is central to the diverse physiological functions attributed to the NKB system, particularly in the neuroendocrine control of reproduction and neuronal excitability. pnas.orgnih.govresearchgate.net The principal signaling pathway engaged by the NK3R is through its coupling to the Gq/G11 family of G-proteins, which triggers the activation of phospholipase Cβ (PLCβ). nih.govwikipedia.org

The activation of PLCβ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ mobilizes intracellular calcium stores, while DAG activates members of the Protein Kinase C (PKC) family. pnas.orgnih.gov These events form a critical link between receptor stimulation at the cell surface and the subsequent regulation of gene transcription in the nucleus.

A primary mechanism for NK3R-mediated transcriptional control is the dynamic modification of chromatin structure. Research utilizing senktide, a selective NK3R agonist, has revealed that receptor activation can profoundly alter histone acetylation, thereby influencing chromatin accessibility and gene availability for transcription. nih.gov These effects are notably dose-dependent:

Low-dose agonist exposure (e.g., 1 nM and 10 nM senktide) promotes a pro-transcriptional state by increasing the global acetylation of histones H3 and H4. This results in a more relaxed chromatin structure, facilitating the upregulation of genes involved in cellular signaling, neuron growth, and synapse formation. nih.gov

This signaling cascade ultimately converges on key transcription factors that execute the changes in gene expression. The activation of NK3R has been shown to influence several of these nuclear proteins:

c-Fos: In various neuronal populations, activation of the NK3R leads to a marked increase in the expression of the immediate early gene c-fos. nih.gov The c-Fos protein is a component of the Activator Protein-1 (AP-1) transcription factor complex, which plays a pivotal role in regulating genes associated with neuronal activity, differentiation, and plasticity.

Nuclear Factor-κB (NF-κB): The activation of PKC is a well-established upstream trigger for the NF-κB signaling pathway. embopress.org While direct evidence for NK3R-to-NF-κB signaling is an area of ongoing research, the promoter for the related tachykinin NK1 receptor contains binding sites for NF-κB, which is essential for regulating NK1R gene expression during inflammation. nih.govunifi.it This suggests that NF-κB activation may be a conserved regulatory mechanism within the tachykinin receptor family.

cAMP Response Element-Binding Protein (CREB): CREB is a critical transcription factor in neuronal function, and its activation is required for the expression of numerous genes, including c-fos. nih.gov In other G-protein coupled receptor systems, synergistic interactions between CREB and NF-κB are known to be necessary to initiate and sustain the transcription of target genes. plos.org

The functional output of this intricate regulatory network is the precise control over the expression of specific target genes. The table below summarizes findings from a study in a hypothalamic cell line expressing the NK3R, demonstrating the dose-dependent effects of the agonist senktide on gene expression. nih.gov

Table 1: Dose-Dependent Effect of NK3R Agonist (Senktide) on Gene Expression

| Dose of Senktide | Effect on Chromatin | Effect on Gene Expression | Example Affected Genes |

|---|---|---|---|

| Low (1 nM - 10 nM) | Increased global acetylation of H3/H4; relaxed chromatin | Upregulation / Activation | Genes involved in cellular signaling, neuron growth, synapse formation |

| High (100 nM) | Decreased global acetylation of H3/H4; compacted chromatin | Downregulation / Suppression | Nitric Oxide Synthase (NOS), Uncoupling Protein 1 (UCP1), Metabotropic Glutamate Receptor 5 (GRM5), Dopamine D2 Receptor (DRD2), Suppressor of Cytokine Signaling (SOCS1) |

Table 2: Key Transcription Factors in Neurokinin B Receptor Signaling

| Transcription Factor | Upstream Activators (Post-NK3R) | Role in Transcriptional Regulation |

|---|---|---|

| c-Fos (as part of AP-1) | Increased intracellular calcium, PKC activation | An immediate early gene and a marker of neuronal activity; regulates genes for cell growth and plasticity. nih.gov |

| NF-κB | Protein Kinase C (PKC) | A probable downstream target that regulates inflammatory and immune responses; implicated in the regulation of other tachykinin receptors. embopress.orgnih.gov |

| CREB | Multiple pathways, including calcium and kinase cascades | A key regulator of c-fos expression; can work synergistically with other factors like NF-κB to drive gene expression. nih.govplos.org |

Physiological Roles and Functional Mechanisms of Neurokinin B Derived from Preprotachykinin B

Neuroendocrine Regulation

NKB's primary influence on reproduction is exerted through its modulation of the neuroendocrine system, specifically by governing the release of Gonadotropin-Releasing Hormone (GnRH). numberanalytics.comendocrine.org Neurons expressing NKB are concentrated in the arcuate nucleus (ARC) of the hypothalamus, a critical site for the regulation of hormonal secretion. wikipedia.orgnumberanalytics.com These neurons are responsive to sex steroids, positioning them as key intermediaries that relay feedback from the gonads to the higher control centers of the brain. nih.govsigmaaldrich.com

Neurokinin B signaling is a cornerstone of the Hypothalamic-Pituitary-Gonadal (HPG) axis, the primary hormonal system controlling reproduction. physiology.orgnih.gov The HPG axis involves a cascade of hormonal signals from the hypothalamus to the pituitary gland, and then to the gonads (testes in males, ovaries in females). numberanalytics.com NKB's role is situated at the apex of this axis, where it is required for the normal activation of pulsatile GnRH secretion from the hypothalamus. nih.govendocrine.org

This pulsatile release of GnRH is crucial for stimulating the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function, including the production of sex hormones like testosterone (B1683101) and estradiol (B170435), and gametogenesis. numberanalytics.com Studies in healthy women have shown that blocking NKB signaling with an NK3R antagonist can suppress LH secretion, prevent normal ovarian follicle development, and delay ovulation, confirming NKB's vital role in the physiological regulation of the menstrual cycle. nih.gov

Key Findings on NKB's Role in HPG Axis Modulation

| Study Focus | Key Finding | Implication | Species |

|---|---|---|---|

| Loss-of-function mutations in TAC3 or TACR3 | Results in hypogonadotropic hypogonadism and absence of puberty. nih.govfrontiersin.org | NKB/NK3R signaling is essential for the activation of the HPG axis. | Human |

| Administration of an NK3R antagonist | Reduced basal LH secretion, delayed follicle growth and ovulation. nih.gov | NKB is necessary for physiological gonadotropin support of ovarian function. | Human |

| NKB neuron location and steroid-responsiveness | NKB neurons in the arcuate nucleus express estrogen receptors. nih.govsigmaaldrich.com | NKB neurons are a key site for sex steroid feedback on the HPG axis. | Human, Rat, Sheep |

The pulsatile secretion of GnRH is not random; it is driven by a coordinated neural network often referred to as the "GnRH pulse generator". nih.govfrontiersin.org There is substantial evidence that NKB-expressing neurons in the arcuate nucleus are a critical component of this generator. nih.govoup.comjst.go.jp Electrophysiological studies in goats have demonstrated that the local administration of NKB into the arcuate nucleus can evoke the characteristic burst firing of neurons that represents the activity of the GnRH pulse generator. jst.go.jp

Conversely, studies in rats have shown that administering an NKB agonist can, under certain conditions, suppress LH pulses, suggesting a complex, modulatory role. nih.gov This inhibitory effect appears to be dependent on the co-release of other neuropeptides. nih.govoup.com The prevailing model suggests that NKB signaling is a key initiating step in the sequence of events that generates a GnRH pulse. nih.gov The precise rhythm of this pulse generator is fundamental for maintaining normal reproductive function, and its dysregulation can lead to infertility. nih.govfrontiersin.org

NKB does not act in isolation. In the arcuate nucleus, it is co-expressed with two other crucial neuropeptides, kisspeptin (B8261505) and dynorphin (B1627789), within the same population of neurons. nih.govoup.com These neurons are collectively known as KNDy neurons, and they form a highly interconnected network that is believed to be the core of the GnRH pulse generator. nih.govwikipedia.orgendocrine-abstracts.org The intricate interplay between these three peptides is essential for shaping the pulsatile release of GnRH. frontiersin.orgoup.com

Components of the KNDy Neuronal Network and Their Primary Roles

| Neuropeptide | Receptor | Primary Action on GnRH Pulse | Reference |

|---|---|---|---|

| Neurokinin B (NKB) | NK3R | Initiates/stimulates pulse generation. | nih.govwikipedia.org |

| Kisspeptin | GPR54 (KISS1R) | Mediates the stimulatory signal to GnRH neurons. | nih.govwikipedia.org |

| Dynorphin | Kappa Opioid Receptor (KOR) | Inhibits/terminates the pulse. | nih.govoup.comnih.gov |

KNDy neurons extensively communicate with each other through autocrine (acting on the same neuron that released it) and paracrine (acting on nearby neurons) signaling. nih.govendocrine-abstracts.org NKB, released from a KNDy neuron, acts on NK3R located on itself and adjacent KNDy neurons. wikipedia.orgoup.com This action is stimulatory, leading to a synchronized depolarization and firing of the entire KNDy neuronal network. nih.govjst.go.jp This synchronized activity is thought to be the event that initiates a GnRH pulse. jst.go.jp This reciprocal communication provides a framework for how a coordinated, episodic burst of activity can be generated from this neuronal population. nih.govoup.com

The stimulatory effect of NKB on the GnRH pulse generator is primarily mediated through kisspeptin. nih.govnih.gov The activation of KNDy neurons by NKB triggers the release of kisspeptin from their nerve terminals. wikipedia.org Kisspeptin then acts directly on GnRH neurons, which express the kisspeptin receptor (GPR54), to powerfully stimulate GnRH secretion into the portal blood system that supplies the pituitary gland. nih.govoup.comnih.gov Therefore, NKB acts as an upstream regulator of kisspeptin release, initiating the signal that is ultimately transmitted to the GnRH neurons. physiology.orgnih.govnih.gov While NKB starts the process within the KNDy network, kisspeptin is the final output signal from this network to the GnRH neurons. oup.com

To create a pulse, a signal must not only start but also stop. The termination of the GnRH pulse is believed to be orchestrated by dynorphin, the third neuropeptide in KNDy neurons. nih.govoup.com Following the initiation of the pulse by NKB and kisspeptin, dynorphin is released and acts on kappa opioid receptors (KORs), which are also present on KNDy neurons. oup.comoup.com Dynorphin is an inhibitory neuropeptide; its binding to KOR hyperpolarizes the KNDy neurons, effectively braking their activity and terminating the release of kisspeptin. nih.govnih.gov This coordinated action—stimulation by NKB followed by inhibition by dynorphin—creates the discrete, pulsatile pattern of GnRH release that is essential for reproductive health. nih.govoup.com Studies in ewes have shown that dynorphin acts on both KNDy and GnRH neurons around the time of pulse termination, providing a robust mechanism to end the secretory event. nih.govresearchgate.net

Role in Puberty and Reproductive Maturation (Mechanistic Studies)

The onset of puberty is a complex process orchestrated by a cascade of hormonal signals originating from the brain. wikipedia.org NKB, alongside kisspeptin and dynorphin, is a critical component of the KNDy neurons in the arcuate nucleus of the hypothalamus, which are believed to act as the gonadotropin-releasing hormone (GnRH) pulse generator. wikipedia.orgphysiology.org This neuronal population plays a pivotal role in initiating and regulating the pulsatile release of GnRH, a necessary step for the commencement of puberty. wikipedia.orgwikipedia.org

Studies in female rats have demonstrated that the hypothalamic expression of both NKB (Tac2) and its receptor NK3R (Tacr3) increases during postnatal maturation, with a notable rise in Tacr3 expression in the arcuate nucleus during the pubertal transition. nih.govnih.gov Central administration of senktide (B1681736), an NK3R agonist, has been shown to induce the secretion of luteinizing hormone (LH) in prepubertal and peripubertal female rats, further supporting the role of NKB in pubertal onset. nih.govnih.gov Conversely, the chronic administration of an NK3R antagonist during puberty can moderately delay vaginal opening and slightly decrease LH levels. nih.govnih.gov

In non-human primates, research suggests that while NKB and kisspeptin signaling can independently stimulate GnRH release before puberty, they form a collaborative network in pubertal females to amplify the increase in GnRH release. frontiersin.org This synergistic action is considered essential for the complex reproductive functions in females. frontiersin.org

The expression of NKB and its receptor is also sensitive to metabolic status, a critical factor in pubertal timing. nih.gov In female rats, a 48-hour fast leads to a reduction in the expression of Tacr3 and, to a lesser extent, Tac2 in the arcuate nucleus. nih.govnih.gov However, the LH response to senktide is preserved or even enhanced under fasting conditions, suggesting a sensitization of the NKB-NK3R-GnRH pathway during metabolic stress. nih.govnih.gov Furthermore, repeated administration of senktide to female rats experiencing pubertal arrest due to chronic undernutrition successfully rescued vaginal opening in approximately half of the animals and robustly stimulated LH release. nih.govnih.gov These findings indicate that alterations in NKB-NK3R signaling may contribute to pubertal disorders associated with metabolic stress and negative energy balance. nih.gov

Modulation of Gonadotropin (LH, FSH) Secretion

NKB is a key modulator of gonadotropin-releasing hormone (GnRH) secretion, which in turn regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govscispace.com This regulatory role is fundamental for reproductive function in both males and females. nih.gov The KNDy neurons in the hypothalamus, where NKB is co-expressed with kisspeptin and dynorphin, are central to generating the pulsatile release of GnRH. wikipedia.orgphysiology.org

In healthy women, antagonism of the NK3R in the early follicular phase of the menstrual cycle has been shown to suppress basal LH secretion, prevent follicle growth, and delay ovulation. nih.govoup.comnih.gov Interestingly, while basal LH secretion is reduced, LH pulse frequency does not appear to change. nih.govoup.com This suggests that NKB signaling is crucial for maintaining the amplitude of LH pulses. Following the cessation of the NK3R antagonist, follicle development resumes, and normal ovulation and luteal function are observed. nih.govoup.com These findings highlight the critical role of NKB-NK3R signaling in the physiological regulation of GnRH-driven follicle development and the timing of ovulation in women. nih.govnih.gov

Studies in various animal models have shown that central administration of NKB or its agonists stimulates LH secretion. nih.govnih.gov In ewes, NKB expression in arcuate kisspeptin neurons is elevated during the late follicular phase, coinciding with maximal GnRH/LH pulsatility. monash.edu Central infusion of an NK3R antagonist in ewes eliminated LH pulses, further confirming the role of NKB in driving basal GnRH/LH pulsatility. monash.edu

However, the response to NKB administration can be complex and may depend on the hormonal environment. For instance, intravenous administration of NKB in healthy men and women during different phases of the menstrual cycle did not significantly alter LH, FSH, or sex steroid secretion. oup.com This suggests that the physiological role of NKB in gonadotropin secretion may be more nuanced and potentially modulated by other factors like circulating estrogen levels. nih.gov

Ovarian and Uterine Functions (Mechanistic Studies)

Beyond its central role in the hypothalamic-pituitary-gonadal axis, Neurokinin B and its receptor are also expressed in peripheral reproductive tissues, including the ovaries and uterus, where they exert direct effects. oup.comnih.gov

Direct Ovarian Actions: Estradiol Production and Follicle Development

Research has established that NKB has direct effects on the ovary, influencing steroidogenesis and follicle development. oup.comoup.comnih.gov In zebrafish, injection of NKB accelerated follicle development, increased the messenger RNA (mRNA) levels of key steroidogenic enzymes, cyp11a1 (encoding cholesterol side-chain cleavage enzyme) and cyp19a1 (encoding aromatase), and enhanced the production of estradiol. oup.comoup.comnih.gov Similar effects were observed in primary cultures of zebrafish follicular cells, where NKB stimulated the expression of these enzymes and estradiol production. oup.comnih.gov

The signaling pathways involved in these ovarian actions of NKB have also been investigated. NKB activates both the cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK) pathways. oup.comnih.gov Inhibition of ERK blocked the effect of NKB on cyp11a1 expression, while inhibitors of protein kinase A (PKA) and calmodulin-dependent protein kinase II (CaMKII), which block CREB activation, attenuated the effect of NKB on cyp19a1 expression. oup.comnih.gov

In a human granulosa cell line, the NKB agonist senktide also increased the mRNA levels of CYP11A1 and CYP19A1, as well as aromatase protein levels and activity. oup.comnih.gov Furthermore, knockdown of the NK3R with small interfering RNA (siRNA) reduced the senktide-induced increase in CYP11A1 and CYP19A1 mRNA levels. oup.comnih.gov

Notably, a study found that NK3R mRNA was significantly downregulated in granulosa cells from patients with polycystic ovary syndrome (PCOS) compared to non-PCOS individuals. oup.comnih.gov This finding suggests that defective NKB/NK3R signaling in the ovary may contribute to the pathogenesis of PCOS, a condition often characterized by altered steroidogenesis. oup.comoup.comnih.gov

Mechanisms in Uterine Leiomyoma Pathophysiology

Uterine leiomyomas, or fibroids, are common benign tumors of the myometrium. nih.gov Emerging evidence suggests a potential role for the NKB/NK3R system in their pathophysiology. thismedical.com A study comparing leiomyoma tissue with adjacent normal myometrium found that the expression of the gene encoding NKB (TAC3) was significantly upregulated (20-fold) in leiomyomas. thismedical.com In the tumor tissue, TAC3 mRNA was expressed not only in connective cells but also in myometrial, endothelial, and vascular smooth muscle cells. thismedical.com

Furthermore, the localization of NKB immunoreactivity differed between normal and leiomyoma tissue. In the normal myometrium during the secretory phase, NKB was preferentially located in the nuclei of smooth muscle cells. thismedical.com In contrast, leiomyomas showed a delocalized expression pattern. thismedical.com The NK3R was also found to be differentially regulated in leiomyomas. thismedical.com Given that NK3R is strongly regulated by estrogens and its activation can lead to changes in gene expression, the altered expression of NKB and its receptor in leiomyomas suggests that this system could contribute to the pathology of these tumors. thismedical.com The development of uterine leiomyomas is known to be influenced by epigenetic modifications, and it is plausible that the dysregulation of the NKB/NK3R system is linked to these epigenetic changes. nih.gov

Expression and Function in Female Genital Tract Tissues

The NKB/NK3R system is widely expressed throughout the human female genital tract. nih.gov The genes for both NKB (TAC3) and its receptor (TACR3) have been detected in the uterus, ovary, and oviduct. nih.gov Immunohistochemical analysis has confirmed the presence of both NKB and NK3R proteins in the endometrium, oviduct, and ovary. nih.gov

Particularly strong expression of NKB and NK3R has been observed in the epithelial cells of the endometrium and oviduct. nih.gov Interestingly, these are also sites of intense co-expression of kisspeptin and its receptor, KISS1R, suggesting potential interactions between these two critical reproductive signaling systems at the peripheral level. nih.gov

In the myometrium, positive staining for NKB and NK3R was also found. nih.gov However, in contrast to the endometrium and oviduct, kisspeptin and KISS1R were absent in the myometrium. nih.gov The presence of the NKB/NK3R system in these various tissues of the female genital tract points towards a potential modulatory role for NKB in local reproductive processes, independent of its central actions on the HPG axis. nih.gov

Central Nervous System Functions (Beyond HPG Axis)

The central nervous system (CNS), comprising the brain and spinal cord, is the primary control center for the body, responsible for receiving, processing, and responding to sensory information. clevelandclinic.org While the role of Neurokinin B in the hypothalamic-pituitary-gonadal (HPG) axis is well-established, tachykinins, including NKB, are involved in a broader range of physiological processes within the CNS. ontosight.aiphysiology.orgnih.gov

Tachykinins function as neurotransmitters and neuromodulators, participating in processes such as pain transmission, inflammation, and smooth muscle contractility. ontosight.aiphysiology.orgnih.gov They exert their effects by binding to neurokinin receptors, which are G protein-coupled receptors. nih.gov The activation of these receptors can initiate various intracellular signaling cascades. nih.gov

Although the specific functions of beta-Preprotachykinin (111-126) itself outside of being a precursor fragment are not extensively characterized, the broader family of tachykinins derived from preprotachykinin precursors have been implicated in various neurological and physiological functions. For instance, Substance P, another peptide derived from the preprotachykinin-A gene, is well-known for its role in pain signaling. ontosight.ai

The widespread distribution of tachykinins and their receptors throughout the nervous system suggests their involvement in a multitude of neuronal functions beyond reproductive control. physiology.orgnih.gov Further research is needed to fully elucidate the specific roles of NKB and other preprotachykinin-derived peptides in these broader CNS functions.

Involvement in Cortical Circuitry and Interneuron Networks

The cerebral cortex is a complex structure responsible for higher-order functions like language and reasoning. Its proper function relies on the intricate communication between excitatory and inhibitory neurons. uu.nl GABAergic interneurons are crucial for providing inhibitory inputs that regulate the activity of excitatory neurons. uu.nlnih.gov These interneurons originate in the ventral telencephalon during embryonic development and migrate to the cerebral cortex to form circuits. uu.nl

The integration of interneurons into cortical circuits is a highly regulated process influenced by both genetic programming and neuronal activity. youtube.com Different subtypes of interneurons are generated and guided to their specific cortical layers by various molecular cues. uu.nl This process ensures the formation of functional networks where interneurons can effectively modulate the flow of information. youtube.com The dynamic shaping of excitatory and inhibitory signaling is essential for the development and function of the neocortex. frontiersin.org

Neurokinin B-Mediated Thermoregulation Mechanisms (e.g., in Vasomotor Symptoms)

Neurokinin B is a key player in the central regulation of body temperature. This is particularly evident in the context of vasomotor symptoms (VMS), such as hot flashes, commonly experienced during menopause. nih.govtaylorandfrancis.com The fall in estrogen levels during menopause leads to an upregulation of NKB activity in the hypothalamus, a critical brain region for thermoregulation. nih.govdrlouisenewson.co.uk

A specific group of neurons in the hypothalamus, known as KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons, are central to this process. nih.govaig-journal.ru In the menopausal state, the reduced estrogenic inhibition leads to hyperactivity of these neurons and increased NKB signaling. nih.govdrlouisenewson.co.uk This heightened NKB activity disrupts the normal balance of thermoregulatory control, leading to inappropriate heat dissipation responses perceived as hot flashes. nih.gov

Studies have shown that activating NKB receptors (NK3R) in the median preoptic nucleus, a key thermoregulatory center, can induce heat dissipation responses. nih.gov Furthermore, women experiencing VMS have been found to have significantly higher serum levels of NKB compared to those without symptoms. aig-journal.ru This has led to the development of NK3R antagonists as a non-hormonal treatment for menopausal vasomotor symptoms. nih.govwomensmentalhealth.org

Table 1: Neurokinin B and Vasomotor Symptoms

| Feature | Observation | Source |

|---|---|---|

| Mechanism | Decreased estrogen leads to increased NKB activity in hypothalamic KNDy neurons, disrupting thermoregulation. | nih.govdrlouisenewson.co.uk |

| NKB Levels | Postmenopausal women with VMS have significantly higher serum NKB levels. | aig-journal.ru |

| Therapeutic Target | NK3R antagonists are being developed to block NKB signaling and alleviate VMS. | nih.govwomensmentalhealth.org |

Role in Modulation of Seizure Activity (Epilepsy Models)

The tachykinin system, including Neurokinin B, appears to play a role in the modulation of seizure activity. The hippocampus, a brain region often implicated in the initiation of epileptic seizures, is a key area of interest. nih.govnih.gov The Substance P/NK-1 receptor system, closely related to the NKB/NK3R system, has been shown to potentially induce seizures and play a significant role in status epilepticus in experimental models. nih.gov

While direct evidence for NKB's role is still emerging, the modulation of neuronal excitability is a key factor in epilepsy. Tachykinins, by binding to their receptors, can influence neurotransmitter release and the activation of postsynaptic receptors. nih.gov The extracellular signal-regulated kinase (ERK) pathway, which can be influenced by various factors including neuropeptides, has been shown to cause epilepsy by stimulating NMDA receptor activity. embopress.org

Deep brain stimulation (DBS) is a therapeutic approach that can modulate brain activity in epilepsy, and its effects are frequency-dependent. researchgate.net Computational models of the thalamocortical network, which includes interconnected pyramidal cells and interneurons, are being used to understand how DBS can suppress epileptic activity. researchgate.net The modulation of seizure features, such as frequency and duration, through interventions like closed-loop brain stimulation, points to the complex network dynamics underlying epilepsy. biorxiv.org The potential for NKB to influence these networks, given its role in modulating neuronal activity, suggests it may be a factor in the pathophysiology of epilepsy.

Neuroprotection and Neurodegenerative Disease Mechanisms

Neurokinin B has demonstrated a potential neuroprotective role, particularly in the context of oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases. nih.gov The brain is highly susceptible to oxidative damage, and with aging, the activity of antioxidant enzymes can decrease, leading to increased oxidative stress. nih.gov

Research on aging rat brain synaptosomes has shown that NKB can counteract the toxic effects of amyloid-beta protein, a hallmark of Alzheimer's disease. nih.gov In these studies, NKB was found to increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decrease the activity of monoamine oxidase (MAO), an enzyme involved in oxidative stress. nih.gov Furthermore, NKB helped to restore intracellular calcium levels, which are often dysregulated in excitotoxicity. nih.gov These findings suggest an antioxidant and neuromodulatory role for NKB, offering protection against amyloid-beta-induced toxicity. nih.gov

The transcription factor NF-κB is another key player in neuroprotection, and its signaling can be influenced by various factors. frontiersin.org Deficiencies in neurotrophic signaling are a common feature of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and ALS. youtube.com While the direct interaction between NKB and the NF-κB pathway in neuroprotection is an area for further research, the ability of NKB to mitigate oxidative stress points to its potential therapeutic relevance in neurodegenerative conditions. nih.govfrontiersin.org Neuropeptides like NKB are also known to interact with dopaminergic transmission, which is relevant in Parkinson's disease. nih.gov

Olfactory, Gustatory, and Visceral Information Processing

The perception of flavor is a complex process that involves the integration of olfactory (smell), gustatory (taste), and visceral (internal organ) information. nih.govnih.gov Neuroanatomical studies in mice have revealed a convergence of pathways for these sensory modalities in the insular cortex. nih.gov

Taste information travels from taste receptor cells on the tongue via cranial nerves to the nucleus of the solitary tract in the medulla, then to the thalamus, and finally to the gustatory cortex in the insula. youtube.com The gustatory cortex allows for the conscious discrimination of different tastes. youtube.com Similarly, olfactory information from the main olfactory bulb also projects to the insular cortex. nih.gov This convergence allows for the combination of taste and smell information, which is crucial for creating the perception of flavor. nih.govyoutube.com

Visceral afferent signals, which provide information about the state of internal organs, also project to the brain, influencing brain dynamics and cognition. researchgate.net These signals travel via vagal and spinal pathways to brainstem nuclei and ultimately influence cortical areas, including the insula. researchgate.net The integration of olfactory, gustatory, and visceral information in the insular cortex is thought to play a role in food selection and autonomic reactions related to the chemical senses. nih.gov The presence of NKB and its receptors in these cortical and subcortical areas suggests a potential modulatory role in the processing and integration of these sensory inputs. nih.gov Interestingly, taste stimuli can also generate activity in the visual cortex, highlighting the cross-modal nature of sensory processing. mdpi.com

Placental Expression and Vascular Regulation (Mechanisms)

Placental TAC3 Gene Expression and Regulation

The gene that codes for Neurokinin B, TAC3, is expressed in the human placenta. wikipedia.orgnih.gov In fact, the placenta is a major site of TAC3 expression, with levels reported to be significantly higher than in the brain. nih.govnih.gov This placental expression of TAC3 is particularly relevant in the context of pregnancy complications like pre-eclampsia, a condition characterized by high blood pressure and potential organ damage. wikipedia.orgnih.gov

Studies have shown that TAC3 gene expression is significantly higher in the placentas of women with pre-eclampsia compared to those with normal pregnancies. nih.govnih.gov This increased expression is believed to contribute to the elevated circulating levels of NKB observed in pre-eclamptic women. nih.gov However, the precise molecular mechanisms that trigger this increased TAC3 expression in pre-eclampsia are not fully understood, with studies suggesting that hypoxia and oxidative stress may not be the primary drivers. nih.gov

The expression of TAC3 in the placenta also appears to be influenced by fetal gender. One study found that placental NKB mRNA expression was increased in women with Polycystic Ovary Syndrome (PCOS) who were carrying a female fetus. mdpi.com This suggests a potential interaction between fetal factors and placental NKB production. mdpi.com

In the context of vascular regulation, NKB produced by the placenta acts as a paracrine modulator of tone in the fetal placental circulation. nih.gov Research has demonstrated that NKB can cause vasodilation of the fetal vasculature. nih.gov However, other findings suggest that depending on the receptor subtype it binds to, NKB can induce either vasodilation (via NK1 receptors) or vasoconstriction (via NK3 receptors). wikipedia.org Studies have also shown that NKB can cause a concentration-dependent relaxation of isolated human placental resistance vessels, suggesting a role in maintaining high placental blood flow in a normal pregnancy. nih.gov

Table 2: Placental TAC3 Gene Expression and Neurokinin B Function

| Aspect | Finding | Source |

|---|---|---|

| Expression Site | Placenta is a major site of TAC3 expression, higher than the brain. | nih.govnih.gov |

| Pre-eclampsia | TAC3 expression is significantly higher in pre-eclamptic placentas. | nih.govnih.gov |

| Vascular Effect | NKB acts as a paracrine vasodilator in the fetal placental circulation. | nih.gov |

| Vascular Effect | NKB causes concentration-dependent relaxation of placental resistance vessels. | nih.gov |

Role in Vasculature and Circulatory Regulation

Neurokinin B (NKB), a member of the tachykinin peptide family, plays a dual and complex role in the regulation of the vascular system. Its effects, ranging from vasodilation to vasoconstriction, are largely dependent on the specific tachykinin receptor subtype it activates and the vascular bed . wikipedia.orgoup.com

In the central nervous system, intracerebroventricular injections of NKB have been shown to cause dose-dependent increases in blood pressure and heart rate in animal models. researchgate.net This pressor response is primarily mediated through the release of vasopressin, a potent vasoconstrictor, from the hypothalamus. researchgate.net Studies indicate that central NKB and another peptide, angiotensin II, both induce pressor responses by activating neurons in the circumventricular organs and hypothalamus. nih.gov

In peripheral systems, the function of NKB is more varied. It can exert both hypotensive and hypertensive effects. oup.com The specific vascular response depends on the expression of different neurokinin receptors (NK₁, NK₂, and NK₃). wikipedia.orgoup.com Activation of the NK₁ and NK₂ receptors generally leads to vasodilation, while NK₃ receptor activation results in vasoconstriction. wikipedia.orgoup.com

Research on the human fetal placental circulation has demonstrated that NKB acts as a paracrine vasodilator. oup.comnih.gov In this tissue, NKB is secreted by the syncytiotrophoblast and induces relaxation of the fetal vasculature, an effect mediated through the NK₁ receptor. oup.comnih.gov This vasodilation occurs independently of nitric oxide or prostacyclin pathways. oup.comnih.gov Conversely, studies have also shown that NKB can produce a dose-dependent relaxation in preconstricted omental arteries and veins from pregnant women. nih.gov This suggests a bimodal effect where at normal pregnancy levels, NKB may contribute to a modest decrease in systemic blood pressure and vascular tone. nih.gov

Table 1: Vascular Effects of Neurokinin B (NKB) Mediated by Different Receptors

| Receptor | Effect on Vasculature | Mediating Factors | Tissue/System Studied |

|---|---|---|---|

| NK₁ Receptor | Vasodilation wikipedia.orgoup.com | Independent of Nitric Oxide and Prostacyclin oup.comnih.gov | Human Fetal Placental Circulation oup.comnih.gov |

| NK₂ Receptor | Vasodilation oup.com | Not fully elucidated in all tissues | General Mammalian Vasculature oup.com |

| NK₃ Receptor | Vasoconstriction wikipedia.org | Release of Vasopressin (in CNS) researchgate.net | Central Nervous System researchgate.net, General Mammalian Vasculature wikipedia.org |

Involvement in Pre-Eclampsia Pathogenesis (Molecular Mechanisms)

Pre-eclampsia, a hypertensive disorder of pregnancy, is strongly associated with placental dysfunction and abnormal levels of circulating factors. nih.govnih.gov A significant body of research points to Neurokinin B as a key molecule in the pathogenesis of this condition. wikipedia.orgnih.gov

Molecular Evidence of NKB's Role:

The primary molecular link between NKB and pre-eclampsia is its dramatically elevated level in the maternal circulation and placenta of affected individuals. nih.govnih.govoup.com The gene encoding NKB, TAC3, is found to be significantly overexpressed in the pre-eclamptic placenta compared to normotensive pregnancies. wikipedia.orgoup.com NKB is synthesized and secreted by the placental syncytiotrophoblast, the layer of cells in direct contact with maternal blood, positioning it perfectly to act as an endocrine signal. nih.govoup.com

The underlying cause for this overexpression is believed to be linked to the initial stages of placental development. A consistent feature of pre-eclampsia is defective trophoblast invasion of the uterine spiral arterioles. nih.govnih.gov This failure leads to reduced placental perfusion and a state of placental ischemia or hypoxia, which is thought to trigger the excessive release of factors like NKB as a compensatory mechanism to increase blood flow. nih.gov However, direct evidence showing that hypoxia or oxidative stress upregulates TAC3 expression is not conclusive. oup.com Another proposed mechanism suggests a failure in the normal down-regulation of the NKB/NK₃ receptor system that occurs in late pregnancy. oup.com

Mechanism of Action in Pre-Eclampsia:

In normal pregnancy, NKB contributes to maintaining low placental resistance and a modest fall in blood pressure. nih.gov However, in the excessive concentrations seen in pre-eclampsia, its effects are reversed. The high levels of NKB are believed to contribute directly to the maternal syndrome, particularly the characteristic hypertension. wikipedia.orgnih.gov

This pathological effect is mediated through its interaction with tachykinin receptors. While NKB-induced activation of NK₁ receptors causes vasodilation, its binding to NK₃ receptors promotes vasoconstriction. wikipedia.org It has been observed that women with pre-eclampsia may have higher levels of the NK₃ receptor. wikipedia.org The chronic high doses of circulating NKB are thought to raise blood pressure through both central and peripheral pathways, increasing the pressor sensitivity to other vasoconstrictors like angiotensin II. nih.gov This imbalance in angiogenic and vasoactive factors, including the excessive secretion of NKB, soluble fms-like tyrosine kinase-1 (sFlt-1), and soluble endoglin, leads to widespread endothelial dysfunction, a hallmark of pre-eclampsia. nih.govnih.govyoutube.com

Table 2: Summary of Molecular Findings of NKB in Pre-Eclampsia

| Finding | Description | Implication in Pathogenesis |

|---|---|---|

| Elevated NKB Levels | Plasma and placental concentrations of NKB are significantly increased in women with pre-eclampsia. nih.govnih.gov | High concentrations of NKB contribute to increased blood pressure and vascular resistance. nih.gov |

| ***TAC3* Gene Upregulation** | The gene encoding NKB is overexpressed in the pre-eclamptic placenta. oup.com | Leads to the overproduction and secretion of NKB into the maternal circulation. oup.com |

| Placental Ischemia | Defective trophoblast invasion leads to poor placental perfusion and hypoxia. nih.govnih.gov | Believed to be a primary trigger for the overproduction of NKB. nih.gov |

| Receptor Imbalance | Potential for higher expression of the vasoconstrictive NK₃ receptor in pre-eclampsia. wikipedia.org | Shifts the vascular response towards vasoconstriction, contributing to hypertension. wikipedia.org |

| Endothelial Dysfunction | Excessive NKB, along with other anti-angiogenic factors, causes damage to the vascular endothelium. nih.govnih.gov | Results in the clinical manifestations of pre-eclampsia, including hypertension and proteinuria. nih.gov |

Regulatory Mechanisms of Preprotachykinin B and Neurokinin B

Hormonal Regulation of Expression and Activity

The production of NKB is significantly influenced by hormonal cues, particularly sex steroids. This regulation is fundamental to NKB's role in the reproductive axis.

Estrogen Feedback and Estrogen Receptor Mediation (e.g., ERα)

Estrogen exerts a powerful influence over the expression of the TAC3 gene, which encodes preprotachykinin B. In the arcuate nucleus (ARC) of the hypothalamus, a key site for reproductive control, estrogen has a predominantly inhibitory effect on TAC3 gene expression. This negative feedback is primarily mediated by the estrogen receptor alpha (ERα). nih.govnih.gov Studies in mice have demonstrated that estrogen treatment significantly reduces NKB gene expression in the ARC of ovariectomized ERα knockout mice, but not in those lacking ERβ, indicating the critical role of ERα in this process. nih.gov This is consistent with observations in postmenopausal women, where the decline in estrogen is associated with a marked increase in NKB gene expression in the infundibular (arcuate) nucleus, an effect that is reversed by estrogen replacement therapy. nih.gov

The regulation of NKB by estrogen is a key component of the negative feedback loop controlling gonadotropin-releasing hormone (GnRH) secretion. nih.govnih.gov Low levels of circulating estrogen, typical of the follicular phase of the menstrual cycle, fine-tune the pulsatile release of GnRH and gonadotropins, in part by suppressing the expression of kisspeptin (B8261505), another key neuropeptide, in ARC neurons. nih.gov As estrogen levels rise, they exert a negative feedback on these neurons to modulate GnRH release. nih.gov

Interestingly, the effect of estrogen on preprotachykinin mRNA expression can be biphasic. One study in rats showed that estrogen treatment led to two distinct peaks of beta-preprotachykinin mRNA expression in the ventromedial nucleus of the hypothalamus, one occurring rapidly at 2 hours and a second, more prolonged peak at 48 hours. nih.gov This suggests that estrogen can trigger both immediate and long-term changes in the cellular mechanisms that control preprotachykinin gene expression. nih.gov The presence of estrogen responsive elements upstream of the TAC3 gene's transcriptional start site further supports the direct regulatory role of estrogen receptors. nih.gov

Regulation by Other Sex Steroids

While estrogen is a primary regulator, other sex steroids also influence preprotachykinin B and NKB. In rats, the response to NKB receptor agonists on luteinizing hormone (LH) secretion shows a clear sexual dimorphism, which is not solely dependent on the adult sex steroid environment. nih.gov For instance, testosterone (B1683101) administration to adult females does not abolish the stimulatory LH response to an NKB agonist, and this responsiveness is not restored in adult males treated with estradiol (B170435) or the non-aromatizable androgen, dihydrotestosterone. nih.gov However, the removal of gonadal steroids through gonadectomy leads to an inhibitory effect of the NKB agonist on LH in both sexes. nih.gov This suggests that the organizational effects of sex steroids during early development play a crucial role in programming the NKB system. nih.gov

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of the preprotachykinin gene is a highly regulated process involving a dynamic interplay of positive and negative regulatory elements. nih.gov The promoter region of the rat preprotachykinin-A (rPPT-A) gene, which serves as a model for tachykinin gene regulation, contains multiple domains that can act as activators in various cell types. nih.gov However, in many non-neuronal cells, these activator elements are silenced. nih.gov The E box family of transcription factors has been identified as playing a significant role in rPPT-A gene expression. nih.gov